5-Tert-butyl-3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(TERT-BUTYL)-3-CHLORO-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE: is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(TERT-BUTYL)-3-CHLORO-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.
Substitution Reaction: The C-5 position is activated using PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate), followed by the addition of amine or thiol to form monosubstituted derivatives.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the C-5 position.
Cross-Coupling Reactions: Suzuki–Miyaura cross-coupling is commonly used for arylation at the C-3 position.
Common Reagents and Conditions:
PyBroP: Used for activating the C-5 position.
Aromatic and Heteroaromatic Boronic Acids: Used in Suzuki–Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions are various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Chemistry:
Synthesis of Heterocyclic Compounds: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology and Medicine:
Pharmacological Activities: Pyrazolo[1,5-a]pyrimidines exhibit a wide range of pharmacological activities, including antimicrobial, antitumor, anticancer, anxiolytic, antidepressant, and antiepileptic properties.
Industry:
Mechanism of Action
Comparison with Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness:
- Trifluoromethyl Group: The presence of the trifluoromethyl group at the C-7 position enhances the compound’s lipophilicity and metabolic stability .
- Substitution Pattern: The specific substitution pattern (tert-butyl, chloro, and methyl groups) contributes to its unique chemical and biological properties .
Properties
Molecular Formula |
C12H13ClF3N3 |
---|---|
Molecular Weight |
291.70 g/mol |
IUPAC Name |
5-tert-butyl-3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H13ClF3N3/c1-6-9(13)10-17-7(11(2,3)4)5-8(12(14,15)16)19(10)18-6/h5H,1-4H3 |
InChI Key |
LGKDOWDFUXXZAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Cl)C(C)(C)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.